The Molecular Target of VLX600: An In-depth Technical Guide
The Molecular Target of VLX600: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VLX600 is a novel anti-cancer agent that has demonstrated selective cytotoxicity against quiescent and metabolically stressed tumor cells, a population notoriously resistant to conventional therapies. Its primary molecular target is intracellular iron. By acting as a potent iron chelator, VLX600 initiates a cascade of downstream events, leading to a "bioenergetic catastrophe" in cancer cells. This guide provides a comprehensive overview of the molecular mechanism of VLX600, detailing its dual impact on mitochondrial respiration and DNA damage repair pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Primary Molecular Target: Intracellular Iron
VLX600 is a triazinoindolyl-hydrazone that functions as a powerful iron chelator, binding to both ferrous (Fe²⁺) and ferric (Fe³⁺) ions.[1][2] This sequestration of intracellular iron is the lynchpin of its anti-cancer activity, as iron is an essential cofactor for numerous cellular processes that are often upregulated in cancer, including mitochondrial respiration and DNA replication and repair.
Dual Mechanism of Action
The iron-chelating property of VLX600 leads to two distinct and synergistic anti-cancer mechanisms:
Inhibition of Mitochondrial Respiration and Oxidative Phosphorylation (OXPHOS)
Iron is a critical component of the iron-sulfur clusters and cytochromes within the mitochondrial electron transport chain (ETC). By depleting the available iron, VLX600 disrupts the function of ETC complexes, particularly Complexes I, II, and IV, leading to a significant reduction in mitochondrial respiration and, consequently, ATP production through oxidative phosphorylation.[3][4] This forces a metabolic shift towards glycolysis.[5] However, in the nutrient-deprived and hypoxic microenvironment of solid tumors, cancer cells are unable to sustain their energy demands through glycolysis alone, resulting in a severe energy crisis and cell death.[6] This mechanism of action is particularly effective against the slow-dividing or quiescent cells found in the inner regions of solid tumors, which are often resistant to traditional chemotherapies that target rapidly proliferating cells.[7]
Disruption of Homologous Recombination (HR) via Inhibition of Histone Lysine Demethylases (KDMs)
A growing body of evidence has revealed a second, equally important mechanism of action for VLX600. Many histone lysine demethylases (KDMs) are iron-dependent enzymes that play a crucial role in chromatin remodeling and the DNA damage response.[8] Specifically, VLX600 has been shown to inhibit the activity of KDM family members, which are necessary for the recruitment of DNA repair proteins, such as RAD51, to sites of double-strand breaks.[8] This inhibition of KDMs disrupts the homologous recombination (HR) pathway of DNA repair.[8] Consequently, VLX600 can induce a state of "BRCAness" or HR deficiency in cancer cells, rendering them more susceptible to DNA-damaging agents like platinum-based chemotherapy and PARP inhibitors.[8]
Signaling Pathways and Cellular Effects
The dual mechanisms of VLX600 impact several critical signaling pathways and cellular processes.
Mitochondrial Dysfunction and Metabolic Stress Response
The inhibition of OXPHOS by VLX600 leads to a decrease in cellular ATP levels and an increase in AMP kinase (AMPK) phosphorylation.[9] This energy deficit also leads to the inhibition of the mTOR signaling pathway, as evidenced by the reduced phosphorylation of its downstream effectors, 4EBP1 and p70-S6K.[5][9] Furthermore, the metabolic stress induced by VLX600 triggers a protective autophagic response in cancer cells.[5] In neuroblastoma cells, VLX600 has been shown to decrease the expression of MYCN, a key oncogenic driver.[3][10]
Caption: VLX600's impact on mitochondrial function.
DNA Damage Repair and Genomic Instability
By chelating iron, VLX600 inhibits iron-dependent histone lysine demethylases (KDMs). This prevents the necessary chromatin remodeling for the recruitment of RAD51 and other key proteins to sites of DNA double-strand breaks, thereby impairing the homologous recombination repair pathway.
Caption: VLX600's disruption of homologous recombination.
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy of VLX600 from preclinical studies.
Table 1: In Vitro Cytotoxicity of VLX600
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | ~10 (spheroids) | [11] |
| HT29 | Colon Adenocarcinoma | Not specified | [11] |
| IMR-32 | Neuroblastoma | 0.206 ± 0.009 | [3] |
| Sk-N-BE(2) | Neuroblastoma | 0.326 ± 0.037 | [3] |
| Various | 6 different human cancer cell lines | 0.039 to 0.51 | [12] |
Table 2: In Vivo Efficacy of VLX600
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| HCT116 | Colon Carcinoma | 16 mg/kg, i.v., every third day for 16 days | Significant tumor growth retardation | [5] |
| HT29 | Colon Adenocarcinoma | 16 mg/kg, i.v., every third day for 16 days | Tumor growth inhibition | [5] |
Table 3: Phase I Clinical Trial of VLX600 (NCT02222363)
| Parameter | Details | Reference |
| Patient Population | Refractory advanced solid tumors | [13][14] |
| Dosing | Intravenous infusion on Days 1, 8, and 15 of a 28-day cycle. Dose escalation from 10 mg to 210 mg. | [4][14] |
| Maximum Tolerated Dose (MTD) | Not reached | [4][13] |
| Best Response | Stable disease in 32% of patients | [13] |
| Adverse Events | Most common were fatigue, nausea, constipation, vomiting. | [13] |
Experimental Protocols
Cell Viability Assay (ATP Measurement)
This protocol is based on the methods used to assess the cytotoxicity of VLX600.[13]
Objective: To determine the effect of VLX600 on the viability of cancer cells by measuring intracellular ATP levels.
Materials:
-
Cancer cell line of interest
-
96-well, opaque-walled microplates
-
Complete cell culture medium
-
VLX600 stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of VLX600 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the VLX600 dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Assay)
This protocol provides a general framework for assessing the effect of VLX600 on mitochondrial respiration using a Seahorse XF Analyzer.
Objective: To measure the real-time oxygen consumption rate of cells treated with VLX600.
Materials:
-
Seahorse XFp/XF24/XF96 Extracellular Flux Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant solution
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
VLX600
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant solution and incubate at 37°C in a non-CO₂ incubator for at least one hour.
-
Replace the culture medium in the cell plate with pre-warmed Seahorse XF Assay Medium.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for one hour to allow for temperature and pH equilibration.
-
Prepare the injection port plate with VLX600 and other mitochondrial stress test compounds at the desired concentrations.
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Load the cell plate into the analyzer and initiate the assay protocol.
-
The protocol should include baseline OCR measurements followed by the sequential injection of VLX600 and the mitochondrial stress test compounds.
-
The analyzer will measure OCR in real-time. Data is normalized to cell number.
In Vitro Histone Demethylase (KDM) Activity Assay
This protocol is based on the methodology used to demonstrate VLX600's inhibition of KDM4A.[12]
Objective: To quantify the inhibitory effect of VLX600 on the enzymatic activity of a specific KDM.
Materials:
-
Recombinant KDM4A protein (e.g., from BPS Bioscience)
-
H3K9me3 peptide substrate (e.g., from Anaspec)
-
FeCl₂
-
Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay kit (Promega)
-
VLX600
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare the KDM4A reaction buffer as per the kit instructions.
-
In a 96-well plate, add the reaction buffer, 150 ng of purified KDM4A, and 10 µM H3K9me3 peptide substrate to each well.
-
Add serial dilutions of VLX600 or vehicle control (DMSO) to the wells.
-
Add FeCl₂ to a final concentration of 2.5 µM to initiate the reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining succinate (a product of the demethylation reaction) by adding the Succinate-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of KDM4A activity relative to the vehicle control.
Conclusion
VLX600 represents a promising therapeutic agent with a unique, dual mechanism of action centered on its ability to chelate intracellular iron. By simultaneously disrupting mitochondrial energy metabolism and inhibiting DNA repair through the homologous recombination pathway, VLX600 effectively targets the vulnerabilities of cancer cells, particularly those in the challenging microenvironment of solid tumors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of VLX600 and the development of novel combination strategies to improve cancer treatment outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of the safety and tolerability of VLX600, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]
- 9. Drosophila histone demethylase KDM4A has enzymatic and non-enzymatic roles in controlling heterochromatin integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. primetech.co.jp [primetech.co.jp]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
